
Ethyl cyclohexanecarboxylate
Overview
Description
Ethyl cyclohexanecarboxylate (CAS RN: 3289-28-9) is an ester with the molecular formula C₉H₁₆O₂ and a molecular mass of 156.22 g/mol . It has a boiling point of 196°C and is notable for its role as an aromatic compound in food and beverage products, contributing fruity and floral odors . It is detected in fermented foods like table olives and wine, where its concentration can exceed 3,000 µg/kg . The compound also serves as a key intermediate in pharmaceutical synthesis, such as in the production of VLA-4 antagonists .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl cyclohexanecarboxylate can be synthesized through the esterification of cyclohexanecarboxylic acid with ethanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of cyclohexanecarboxylic acid and ethanol into a reactor, where the esterification reaction takes place. The product is then purified through distillation to obtain the desired ester .
Chemical Reactions Analysis
Types of Reactions: Ethyl cyclohexanecarboxylate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to cyclohexanecarboxylic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed:
Hydrolysis: Cyclohexanecarboxylic acid and ethanol.
Reduction: Cyclohexanemethanol.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
Fragrance and Flavor Industry
Usage in Fragrance Composition:
Ethyl cyclohexanecarboxylate is commonly utilized in the fragrance industry due to its pleasant aroma, which is described as fruity and wine-like. It serves as a key ingredient in various consumer products, including shampoos, fabric softeners, and perfumes. The compound can be incorporated in concentrations ranging from 0.1% to 30% depending on the desired effect and formulation .
Case Study: Fragrance Development
In a study on fragrance accords, this compound was evaluated alongside other esters to create complex scents. The results indicated that varying concentrations significantly influenced the overall fragrance profile, demonstrating its versatility in perfumery .
Food Industry
Flavoring Agent:
this compound is also recognized as a food additive that enhances flavor profiles in various food products. Its application as a flavoring agent is particularly relevant in dairy products, where it contributes to cheese-like flavors .
Research Findings:
A comprehensive review highlighted its role as a secondary metabolite that can influence taste perception. Studies have shown that the compound's hydrolysis products can contribute to flavor development during food processing .
Organic Synthesis
Intermediate in Chemical Reactions:
In organic chemistry, this compound serves as an important intermediate for synthesizing various pharmaceuticals and agrochemicals. Its reactivity allows it to participate in multiple chemical transformations, making it valuable for developing new compounds .
Synthesis Example:
A notable example includes its use in synthesizing ryanodine receptor inhibitors, which are significant for pharmacological research targeting muscle contraction mechanisms .
Environmental Applications
Biological Control Research:
this compound has been studied for its potential role in biological control methods against pests like the olive fruit fly (Bactrocera oleae). Research indicates that volatile compounds emitted from plants can attract or repel these pests, suggesting a possible application of this compound in pest management strategies .
Table 1: Concentration Ranges for Fragrance Applications
Application Type | Typical Concentration Range (%) |
---|---|
Perfumes | 5 - 30 |
Shampoos | 0.5 - 1.5 |
Fabric Softeners | 0.2 - 1.0 |
Household Cleaners | High dilutions (up to 20%) |
Table 2: Hydrolysis Rates of this compound
Environment | Hydrolysis Rate (%) |
---|---|
Simulated Gastric Fluid | ~20% after 6 hours |
Simulated Intestinal Fluid | ~50% after 5 hours |
Mechanism of Action
The mechanism of action of ethyl cyclohexanecarboxylate involves its interaction with various molecular targets and pathways. As a flavoring agent, it interacts with taste receptors to impart a specific flavor profile. In biological systems, it may undergo metabolic transformations to produce active metabolites that exert specific effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Physical Properties
Table 1: Key Physical and Structural Properties
Notes:
- This compound lacks functional groups beyond the ester, making it less reactive than ketone- or sulfonamide-containing analogues .
- Substituents like sulfonamides or unsaturated bonds significantly alter polarity, solubility, and boiling/melting points.
Environmental and Process Influences
Biological Activity
Ethyl cyclohexanecarboxylate (ECC) is an organic compound classified as a carboxylic acid ester, with the chemical formula and CAS number 3289-28-9. This compound has garnered attention in various fields, including food science, pharmacology, and organic chemistry, due to its unique properties and potential applications.
This compound is characterized by a cyclohexane ring attached to a carboxylate group. Its structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Weight : 156.22 g/mol
- Chemical Structure :
This structure plays a significant role in its biological activity, influencing its interactions with biological systems.
Metabolism and Hydrolysis
The biological activity of ECC is closely linked to its metabolic pathways. Upon ingestion, ECC undergoes hydrolysis primarily in the gastrointestinal tract. Studies have shown that approximately 20% of ECC is hydrolyzed in gastric fluid within 6 hours, with higher rates observed in intestinal fluid (up to 50% hydrolysis) . The hydrolysis products include cyclohexanecarboxylic acid and ethanol, which may further participate in various metabolic processes .
Pharmacological Potential
Research indicates that ECC may exhibit several pharmacological properties:
- Flavoring Agent : ECC is used as a flavoring agent in food products due to its pleasant fruity aroma. This interaction with taste receptors suggests potential applications in food science .
- Therapeutic Applications : Preliminary studies have explored the compound's potential therapeutic effects, particularly in relation to its metabolites. However, comprehensive studies on its pharmacodynamics and pharmacokinetics remain limited .
Case Study 1: Hydrolysis in Gastrointestinal Tract
A study conducted by Moran & Tyburcy (1979) investigated the hydrolysis of ECC in simulated gastric and intestinal fluids. The findings revealed that:
- After 2 hours in gastric fluid, approximately 20% of ECC was hydrolyzed.
- In simulated intestinal fluid, the hydrolysis rate increased significantly, reaching 50% after 5 hours.
These results highlight the compound's stability and reactivity under physiological conditions, which is crucial for understanding its bioavailability and potential effects on human health .
Case Study 2: Flavor Profile Analysis
In a sensory analysis of various flavor compounds, ECC was identified as a key contributor to the aroma profile of certain food products, such as olives. Its presence was noted both in imported and domestic varieties, indicating its relevance in food quality assessment . This underscores the importance of ECC not only as a flavoring agent but also as a marker for food authenticity.
Summary of Biological Activities
Activity | Description |
---|---|
Hydrolysis | Hydrolyzed to cyclohexanecarboxylic acid and ethanol; significant rates observed in gastrointestinal fluids. |
Flavoring Agent | Contributes to fruity flavors; utilized in food products for sensory appeal. |
Therapeutic Potential | Investigated for possible health benefits; limited research on pharmacological effects. |
Q & A
Basic Research Questions
Q. How can researchers determine the physical properties (e.g., boiling point, density) of ethyl cyclohexanecarboxylate experimentally?
- Methodological Answer : Physical properties are typically obtained via standardized techniques such as differential scanning calorimetry (DSC) for melting points, gas chromatography (GC) for purity, and density meters. Cross-referencing with authoritative databases like the CRC Handbook of Chemistry and Physics ensures accuracy. For example, the CRC Handbook lists this compound’s density as 0.936 g/cm³ at 20°C and boiling point at 196°C .
Q. What synthetic routes are commonly used to prepare this compound from cyclohexanecarboxylic acid?
- Methodological Answer : The esterification of cyclohexanecarboxylic acid with ethanol under acid catalysis (e.g., sulfuric acid) is a standard method. Alternatively, alkylation of enolate ions (e.g., using LDA in THF) followed by quenching with ethyl iodide can yield derivatives. Reaction optimization includes controlling temperature (−78°C for enolate stability) and stoichiometry .
Advanced Research Questions
Q. How can catalytic methods be applied to functionalize this compound for amide synthesis?
- Methodological Answer : Chromium-catalyzed activation of the acyl C–O bond with magnesium enables direct amidation. A general procedure involves reacting this compound (0.8 mmol) with nitrobenzene derivatives under inert conditions, yielding cyclohexanecarboxamides. Key parameters include catalyst loading (5–10 mol%) and solvent choice (e.g., THF) .
Q. What analytical strategies resolve structural ambiguities in this compound derivatives using NMR spectroscopy?
- Methodological Answer : Multi-nuclear NMR (¹H, ¹³C, DEPT, HSQC) combined with coupling constant analysis (e.g., J values for vicinal protons) identifies regioselectivity. For example, ethyl 2-oxo-1-phenylcyclohexanecarboxylate shows distinct splitting patterns: δ 1.25 ppm (triplet, J = 7.0 Hz for ethyl CH₃) and δ 4.18–4.25 ppm (multiplet for CH₂O) .
Q. How do computational methods (DFT, molecular docking) predict the reactivity of this compound in drug discovery?
- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps), while molecular docking (AutoDock Vina) evaluates binding affinities to target proteins. For instance, ethyl 3,3,5,5-tetracyano derivatives exhibit strong binding to cyclooxygenase-2 (COX-2) via hydrophobic interactions, validated by MD simulations .
Q. What techniques enable rapid identification of this compound in complex matrices like herbal extracts?
- Methodological Answer : Near-infrared spectroscopy (NIRS) coupled with chemometrics (PLS-DA) distinguishes this compound in multi-component systems. Preprocessing steps (Savitzky-Golay smoothing) and spectral libraries (e.g., 22 odor markers) enhance specificity. Validation includes GC-MS confirmation .
Q. How are stereochemical challenges addressed in multi-step syntheses using this compound as an intermediate?
- Methodological Answer : Stereoselective alkylation (e.g., LDA-mediated deprotonation) followed by chiral auxiliary incorporation ensures enantiomeric purity. For VLA-4 antagonists, reductive etherification with (2S,4S)-pyrrolidine derivatives achieves the desired (4S)-methoxy configuration. Purification via HPLC with chiral columns resolves diastereomers .
Q. Data Contradictions and Validation
- Physical Property Discrepancies : While the CRC Handbook reports a boiling point of 196°C, some suppliers list variations (e.g., 194.5°C). Researchers should validate data using NIST-standardized equipment and report experimental conditions (pressure, purity) .
- Synthetic Yields : Alkylation reactions may show inconsistent yields (70–90%) due to solvent polarity or base strength. Replicating protocols with anhydrous solvents (e.g., THF over EtOH) and inert atmospheres improves reproducibility .
Properties
IUPAC Name |
ethyl cyclohexanecarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-2-11-9(10)8-6-4-3-5-7-8/h8H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJOYCHKVKWDMEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062958 | |
Record name | Cyclohexanecarboxylic acid, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7062958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; cheese-like odour | |
Record name | Ethyl cyclohexanecarboxylate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/896/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
82.00 °C. @ 12.00 mm Hg | |
Record name | Ethyl cyclohexanecarboxylate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033167 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water; soluble in fat, Miscible at room temperature (in ethanol) | |
Record name | Ethyl cyclohexanecarboxylate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/896/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.966-0.978 (20°) | |
Record name | Ethyl cyclohexanecarboxylate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/896/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
3289-28-9 | |
Record name | Ethyl cyclohexanecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3289-28-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl cyclohexanecarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003289289 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl cyclohexanecarboxylate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5298 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclohexanecarboxylic acid, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclohexanecarboxylic acid, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7062958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl cyclohexanecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.951 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL CYCLOHEXANECARBOXYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87937T10YQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Ethyl cyclohexanecarboxylate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033167 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.